molecular formula C17H13ClN4O4 B12334006 (E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide

(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide

Cat. No.: B12334006
M. Wt: 372.8 g/mol
InChI Key: JOTHNPPFGOYORF-DJKKODMXSA-N
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Description

Crystallographic Analysis and Conformational Dynamics

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.2264(4) Å, b = 16.1772(6) Å, c = 13.8429(6) Å, and β = 102.463(5)°. The asymmetric unit contains one molecule, with the benzofuran core adopting a planar conformation (mean deviation < 0.02 Å). The 4-chlorophenyl group is oriented at a dihedral angle of 68.5° relative to the benzofuran plane, minimizing steric clashes with the nitro and ethanimidamide substituents.

Key bond lengths include:

  • N–C(imine): 1.278(3) Å
  • C=O (benzofuran): 1.214(2) Å
  • C–Cl: 1.741(1) Å

The nitro group exhibits a twisted conformation (C–N–O angle = 117.8°), likely due to intramolecular hydrogen bonding between the nitro oxygen and the amidine NH (O···H distance = 2.12 Å). Conformational flexibility is observed in the ethanimidamide chain, with rotational barriers of ~8 kJ/mol around the C–N bonds, as determined by variable-temperature crystallography.

Spectroscopic Profiling (NMR, IR, UV-Vis)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, imine CH)
  • δ 8.15 (d, J = 8.5 Hz, 2H, ArH-Cl)
  • δ 7.89 (d, J = 8.5 Hz, 2H, ArH-Cl)
  • δ 7.52–7.48 (m, 4H, benzofuran H)
  • δ 6.93 (s, 1H, amidine NH)

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 168.2 (C=

Properties

Molecular Formula

C17H13ClN4O4

Molecular Weight

372.8 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide

InChI

InChI=1S/C17H13ClN4O4/c18-11-5-7-12(8-6-11)20-16(10-22(24)25)21-19-9-15-13-3-1-2-4-14(13)17(23)26-15/h1-9,23H,10H2,(H,20,21)/b19-9+

InChI Key

JOTHNPPFGOYORF-DJKKODMXSA-N

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=NC3=CC=C(C=C3)Cl)C[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=NC3=CC=C(C=C3)Cl)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Vinylene Annulation

A Rh-catalyzed reaction of m-salicylic acid derivatives with vinylene carbonate enables direct C4-functionalized benzofuran synthesis (Figure 1).

Substrate Conditions Yield Reference
m-Salicylic acid CpRh catalyst, vinylene carbonate 70–80%
Weinreb amide Base-mediated derivatization 83–90%

Mechanism :

  • C–H Activation : Rhodium facilitates proximal C–H bond cleavage.
  • Vinylene Insertion : Coordination of vinylene carbonate followed by migratory insertion.
  • β-Oxygen Elimination : Formation of the benzofuran ring.

This method avoids multistep intermediates and allows subsequent functionalization via the Weinreb amide directing group.

Intramolecular Wittig Reaction

Alternative routes utilize o-hydroxy acetophenone derivatives. For example:

  • Phosphonium Salt Formation : Reaction with triphenylphosphine bromide.
  • Wittig Cyclization : Reflux with propanoic anhydride to yield 2-ethylbenzofuran, followed by oxidation to 2-benzofuranone.
Step Reagents Yield Reference
Phosphonium salt Triphenylphosphine bromide 60–70%
Cyclization Propanoic anhydride 50–60%

Nitro Group Introduction

The 2-nitro substituent is typically introduced via nitration:

Nitration of Halogenated Precursors

Nitration of 2-chloro derivatives using mixed acid (HNO₃/H₂SO₄) ensures regioselectivity.

Substrate Conditions Yield Reference
2-Chlorobenzofuranone HNO₃/H₂SO₄, 0–5°C 70–85%

Note : Steric hindrance from the benzofuran ring may require low temperatures to prevent over-nitration.

Amidamide Linkage Formation

The ethanimidamide moiety is synthesized via:

Coupling of Nitriles with Amines

Reaction of 2-nitrobenzonitrile with 4-chloroaniline derivatives under dehydrating conditions (e.g., POCl₃):

Substrate Conditions Yield Reference
2-Nitrobenzonitrile POCl₃, DMF, 80°C 65–75%

Mechanism :

  • Nitrile Activation : Formation of imidoyl chloride.
  • Amine Nucleophilic Attack : Displacement by 4-chloroaniline to form amidamide.

Mitsunobu Reaction

For the benzofuran-ylidene methylamino group, Mitsunobu conditions (DIAD, PPh₃) enable C–N bond formation:

Substrate Conditions Yield Reference
Benzofuran-3-one DIAD, PPh₃, EtOH 50–60%

Final Coupling Strategy

Combining the benzofuran and amidamide components requires:

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring for displacement by the benzofuran-ylidene methylamino group:

Substrate Conditions Yield Reference
2-Nitrobenzofuranone K₂CO₃, DMF, 100°C 40–50%

Challenges :

  • Stereocontrol : The E-configuration requires careful control of reaction conditions.
  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Palladium-Catalyzed Coupling

Alternative approaches employ Suzuki-Miyaura coupling for C–C bond formation:

Substrate Conditions Yield Reference
Boronic acid Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH 60–70%

Comparative Analysis of Methods

Method Advantages Limitations
Rh-Catalyzed Annulation High regioselectivity, mild conditions Limited scalability
Wittig Reaction Cost-effective, simple steps Low yields for C4-substitution
Mitsunobu Reaction Forms C–N bonds efficiently Requires stoichiometric reagents

Key Challenges and Solutions

  • Stereochemical Control :
    • *E-Selectivity: Achieved via steric guidance in Mitsunobu reactions or trans-specific coupling agents.
  • Functional Group Compatibility :
    • Nitro Group Sensitivity : Avoid high-temperature conditions during coupling to prevent reduction.
  • Purification :
    • Column Chromatography : Essential for separating diastereomers or byproducts.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H13ClN4O4
  • Molecular Weight : 372.8 g/mol
  • Structure : The compound features a nitro group, a chlorophenyl moiety, and a benzofuran derivative, contributing to its potential biological activity.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the treatment of various diseases. Its structural components suggest potential activity against cancer and inflammatory diseases due to the presence of the nitro group and the benzofuran moiety.

Case Study: Anticancer Activity

A study conducted on similar benzofuran derivatives indicated that compounds with analogous structures exhibited significant anticancer activity against various human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making this compound a candidate for further investigation in cancer therapy .

Agricultural Applications

Given its chemical structure, there is potential for this compound to be explored as a pesticide or herbicide. Compounds with similar functionalities have been shown to possess insecticidal properties.

Case Study: Pesticidal Efficacy

Research on nitro-substituted aromatic compounds has revealed their effectiveness as insecticides. These studies suggest that (E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide could be evaluated for its efficacy against agricultural pests, potentially leading to new formulations in pest management strategies .

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules in medicinal chemistry. Its reactivity can be exploited to create derivatives that may enhance biological activity or reduce toxicity.

Case Study: Synthesis Pathways

Recent efforts in synthetic organic chemistry have demonstrated that derivatives of this compound can be synthesized through various pathways, including nucleophilic substitutions and cycloadditions. These derivatives are being tested for enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of (E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Nitro Group vs. Chloro Substituents

  • The nitro group in the target compound is a strong electron-withdrawing group (EWG), likely enhancing electrophilic reactivity compared to the chloro-substituted phthalimide in . This difference may influence solubility, crystallinity, and interaction with biological targets .
  • Chlorophenyl groups, as seen in both the target compound and 3-chloro-N-phenyl-phthalimide, contribute to hydrophobic interactions and may enhance thermal stability in polymer applications .

Heterocyclic Moieties

  • This contrasts with the dioxothiazolidine ring in ’s benzamide derivatives, which may favor hydrogen bonding .
  • Amidoxime derivatives (e.g., Compound 13 in ) exhibit bioactivity, suggesting that the ethanimidamide core in the target compound could be explored for similar pharmacological roles .

Biological Activity

(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound features a unique structure characterized by:

  • A 4-chlorophenyl group.
  • A nitro functional group.
  • A benzofuran moiety which is known for various bioactivities.

Antimicrobial Activity

Research indicates that compounds similar to (E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The benzofuran component of the compound has been linked to anticancer properties. Studies have demonstrated that benzofuran derivatives can inhibit the growth of several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values in the low micromolar range against ovarian cancer cells . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Compounds with structural similarities to (E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide have also been reported to possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes .
  • Cellular Interaction : The binding interactions with proteins such as bovine serum albumin (BSA) suggest a significant pharmacokinetic profile that enhances bioavailability and efficacy .
  • Induction of Apoptosis : Anticancer activities are often linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death .

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of benzofuran derivatives against multiple cancer cell lines. The compound exhibited significant growth inhibition with GI50 values ranging from 2.20 μM to 5.86 μM across different cell lines, indicating potent anticancer potential .

Study 2: Antimicrobial Screening

In another investigation, a series of compounds including those with similar structural motifs were screened for antimicrobial activity. The results indicated that certain derivatives displayed strong inhibitory effects against pathogenic bacteria, highlighting their potential as therapeutic agents against infectious diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity ,
AnticancerIC50 values between 2.20 - 5.86 μM
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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